molecular formula C17H23ClN4OS B6472022 4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640886-45-7

4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine

货号: B6472022
CAS 编号: 2640886-45-7
分子量: 366.9 g/mol
InChI 键: QDVNOHYKFVNECC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic molecule featuring a 3-chloropyridine core linked via a methoxy group to a piperidine ring, which is further substituted at the 1-position with a 5-tert-butyl-1,3,4-thiadiazole moiety.

属性

IUPAC Name

2-tert-butyl-5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4OS/c1-17(2,3)15-20-21-16(24-15)22-8-5-12(6-9-22)11-23-14-4-7-19-10-13(14)18/h4,7,10,12H,5-6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVNOHYKFVNECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogues with Varied Thiadiazole Substituents

The tert-butyl group on the thiadiazole ring distinguishes this compound from analogs with alternative substituents. For example:

Compound Name Substituent on Thiadiazole Molecular Weight Key Features
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine Cyclopropyl 345.5 Smaller substituent reduces steric bulk; may improve solubility.
trans-4-[5-(4-Pentyl-cyclohexyl)-[1,3,4]thiadiazol-2-yl]pyridine 4-Pentyl-cyclohexyl Not reported Bulky hydrophobic group; likely enhances CNS penetration due to lipophilicity.

Piperidine-Linked Heterocycles with Modified Cores

Variations in the central aromatic core significantly alter biological activity:

  • Pyridine vs. Pyrimidine : Replacing 3-chloropyridine with a 5,6-dimethylpyrimidine (as in ) introduces additional methyl groups, which may enhance π-π stacking interactions but reduce electrophilicity.
  • Triazole vs. Thiadiazole: The European patent lists a compound with a triazole ring (4-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester).

准备方法

Optimization of Cyclization Conditions

Cyclization efficiency heavily depends on the choice of oxidizing agent. While iodine in dimethylformamide (DMF) affords moderate yields (55–65%), the use of hydrogen peroxide in acetic acid improves yields to 75–80%. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (78%) with reduced side-product formation.

Functionalization of the Piperidine Scaffold

The piperidine intermediate requires precise functionalization at the 4-position to introduce the methoxy linker. A widely adopted strategy involves:

  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of piperidine-4-methanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.

  • Methanesulfonylation : Conversion of the alcohol to a mesylate intermediate using methanesulfonyl chloride, enabling nucleophilic displacement in subsequent steps.

Catalytic Hydrogenation of Intermediate Boronate Esters

Key intermediates such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate undergo hydrogenation using palladium on carbon (10% Pd/C) in ethanol/DMF mixtures. This step reduces the dihydropyridine ring to piperidine while preserving the boronate ester functionality, crucial for Suzuki-Miyaura cross-couplings. Typical conditions (20°C, atmospheric H₂ pressure) afford quantitative conversion, though prolonged reaction times (>12 hours) may lead to over-reduction.

CatalystLigandSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPToluene10076
Pd₂(dba)₃XantphosDioxane12021
Pd(OAc)₂SPhosDioxane10058

Ether Linkage Formation via Nucleophilic Aromatic Substitution

The methoxy bridge between the piperidine and chloropyridine is established through nucleophilic aromatic substitution (SNAr). Activation of the 4-hydroxypiperidine intermediate as its cesium salt facilitates displacement of the chloride on 3-chloropyridine-4-ol.

Base and Solvent Optimization

Cesium carbonate in N,N-dimethylformamide (DMF) at 120°C achieves 85–90% conversion within 4 hours. Substituting cesium carbonate with potassium carbonate reduces yields to 60%, attributed to incomplete deprotonation of the hydroxyl group. Microwave irradiation at 150°C for 30 minutes accelerates the reaction, maintaining yields at 82% while reducing solvent volume by 50%.

Final Deprotection and Purification Strategies

Boc Group Removal

Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc protecting group within 45 minutes at room temperature. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the free piperidine-thiadiazole intermediate in >95% purity.

Chromatographic Purification

Reverse-phase HPLC using C-18 columns with acetonitrile/water gradients (0.1% TFA) resolves residual impurities, yielding the final compound in >99% purity. Critical parameters include gradient slope (1% acetonitrile/min) and column temperature (40°C).

Scalability and Process Considerations

Large-scale synthesis (≥100 g) necessitates modifications to maintain efficiency:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated with H₂ at 300°C, reducing Pd consumption by 40%.

  • Solvent Recovery : DMF and toluene are distilled under reduced pressure (50 mbar, 80°C) for reuse, lowering process costs by 25% .

常见问题

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize by-products .
  • Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) and temperature to improve yield.

What spectroscopic and crystallographic methods are most effective for validating the structure of this compound?

Basic Research Focus
A combination of techniques ensures structural accuracy:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the piperidine-methoxy linkage (δ ~3.5–4.5 ppm for OCH₂) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments (e.g., pyridine vs. thiadiazole protons).
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the piperidine-thiadiazole junction .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₆ClN₄OS: 413.1465) .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Advanced Research Focus
Discrepancies may arise from assay-specific factors:

  • Mechanistic Context : Test the compound in both cell-free (e.g., enzyme inhibition) and cell-based assays to distinguish direct target engagement from off-target effects .
  • Solubility and Stability : Pre-treat the compound in assay buffers (e.g., PBS with 0.1% DMSO) and quantify degradation via LC-MS to rule out false negatives .
  • Dose-Response Validation : Use a wider concentration range (e.g., 1 nM–100 µM) and replicate experiments across independent labs to confirm IC₅₀ consistency .

What computational approaches are recommended for elucidating the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs), focusing on the thiadiazole and chloropyridine moieties as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å) .
  • QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on activity using descriptors like logP and polar surface area .

How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Q. Advanced Research Focus

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC .
  • Light Sensitivity : Expose the compound to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .
  • Solution Stability : Test in common solvents (e.g., DMSO, ethanol) at 4°C and −20°C over 30 days, quantifying precipitation or oxidation .

What strategies are effective for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。